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Compound of Interest

Compound Name: 3-Aminocyclohexanol

Cat. No.: B3135877

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and analytical methodologies for 3-Aminocyclohexanol. This versatile building block is of
significant interest in medicinal chemistry and organic synthesis due to its presence in a variety

of biologically active compounds.

Chemical Properties and Identification

3-Aminocyclohexanol is a cyclic amino alcohol. Its properties can vary slightly depending on
the specific stereoisomer. The information presented here represents a summary of data
available for 3-Aminocyclohexanol, including mixtures of isomers and specific stereoisomers.

Table 1: General and Physical Properties of 3-Aminocyclohexanol

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3135877?utm_src=pdf-interest
https://www.benchchem.com/product/b3135877?utm_src=pdf-body
https://www.benchchem.com/product/b3135877?utm_src=pdf-body
https://www.benchchem.com/product/b3135877?utm_src=pdf-body
https://www.benchchem.com/product/b3135877?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3135877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
IUPAC Name 3-aminocyclohexan-1-ol

Molecular Formula CeH13NO [11[2][3]
Molecular Weight 115.17 g/mol [11[3]
Appearance Off-white to pale pink solid [4]

Melting Point 64-69 °C (mixture) [41[5]

94-95 °C (trans-isomer)

[2]

Boiling Point

201.1 °C at 760 mmHg

[3][6]

122 °C at 18 Torr (trans-

isomer)

[2]

115 °C at 0.5 Torr

[417]

Density 1.037 £ 0.06 g/cm? (predicted) [2][4]
Soluble in Chloroform,
Solubility Dichloromethane, Dimethyl [4107]

Sulfoxide, Methanol

Table 2. Chemical Identifiers for 3-Aminocyclohexanol and its Stereoisomers
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Identifier Value Isomer/Mixture

CAS Number 6850-39-1 Mixture of cis/trans isomers
40525-77-7 trans-isomer

1110772-22-9 (1R,3S)-isomer (cis)

1110772-04-7 (1S,3R)-isomer (cis)

721884-82-8 (1R,3R)-isomer (trans)

PubChem CID 11240459 Unspecified stereochemistry
12213491 (1R,3S)-isomer

25630532 (1S,3R)-isomer

NIQIPYGXPZUDDP- B _
InChlKey Unspecified stereochemistry
UHFFFAOYSA-N

Chemical Structure and Stereoisomerism

3-Aminocyclohexanol possesses two stereocenters, leading to the existence of four possible
stereoisomers (two pairs of enantiomers). The relative orientation of the amino and hydroxyl
groups on the cyclohexane ring gives rise to cis and trans diastereomers.

Figure 1. Stereoisomers of 3-Aminocyclohexanol

Experimental Protocols
Synthesis of cis- and trans-3-Aminocyclohexanols

A common method for the synthesis of 3-aminocyclohexanols involves the reduction of -
enaminoketones.[1][3]

Protocol:

o Preparation of -enaminoketone: A solution of a 1,3-cyclohexanedione (e.g., 4,4-dimethyl-
1,3-cyclohexanedione) and an amine (e.g., benzylamine) in toluene is heated at reflux. The
resulting B-enaminoketone is then purified.[3]
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e Reduction: The purified -enaminoketone is dissolved in a mixture of THF and isopropy!
alcohol. Sodium metal is added portion-wise at room temperature.[1][3] The reaction
proceeds to afford a diastereomeric mixture of the corresponding amino alcohols.

 Purification: The resulting mixture of cis- and trans-3-aminocyclohexanols can be

separated by column chromatography.[3]

(1,3—Cyclohexanedione + Amine)

B-Enaminoketone Formation
(Toluene, Reflux)

Reduction
(Na, THF/Isopropyl Alcohol)

Diastereomeric Mixture of
cis- and trans-3-Aminocyclohexanols

(Column Chromatograph)a

N
( ) ( )

Figure 2. Synthetic Workflow for 3-Aminocyclohexanols
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Figure 2. Synthetic Workflow for 3-Aminocyclohexanols

Analytical Methodologies
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3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of 3-aminocyclohexanol isomers.
Protocol:

o Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.qg.,
CDCls, D20).

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz or higher spectrometer. For
detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and NOESY are
recommended.[1]

e Analysis: The multiplicity and coupling constants of the protons at C1 and C3 in the 1H NMR
spectrum are diagnostic for determining the cis or trans configuration. NOESY experiments
can confirm the spatial proximity of these protons.[1]

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the separation and identification of stereoisomers.
Protocol:

o Sample Preparation: Derivatization of the amino and hydroxyl groups (e.g., silylation) may be
necessary to improve volatility and chromatographic performance.

o Chromatographic Separation: Utilize a chiral capillary column (e.g., cyclosil-B) for the
separation of stereocisomers.[3][6]

e GC Conditions:
o Injector Temperature: 250 °C
o Carrier Gas: Helium

o Oven Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp to
250 °C at 10 °C/min.
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e Mass Spectrometry: A standard electron ionization (EIl) source at 70 eV is used for detection.
3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is employed for purity analysis and separation of isomers. Due to the lack of a strong
chromophore, derivatization is often required for UV detection.

Protocol:

Derivatization: React the sample with a derivatizing agent that introduces a chromophore
(e.g., dansyl chloride, o-phthalaldehyde).

o Chromatographic System: A reversed-phase C18 column is typically used.

» Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium
acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

o Detection: UV or fluorescence detection at a wavelength appropriate for the chosen
derivatizing agent.

Biological Relevance and Signaling Pathways

While 3-Aminocyclohexanol itself is not widely reported to have direct biological activity, the
1,3-amino alcohol motif is a key structural component in numerous pharmacologically active
compounds.[1][3] For instance, derivatives of aminocyclohexanols have been investigated as
analgesics and narcotic antagonists, suggesting potential interaction with opioid receptors. The
p-opioid receptor, a G-protein coupled receptor (GPCR), is a key target in pain management.
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Figure 3. Representative Opioid Receptor Signaling Pathway

This pathway illustrates how a derivative of 3-aminocyclohexanol, acting as an opioid agonist,
could induce analgesia. Binding to the p-opioid receptor activates the inhibitory G-protein
(Gi/o), which in turn inhibits adenylate cyclase, leading to reduced intracellular cAMP levels.
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This signaling cascade also modulates ion channels, resulting in decreased neuronal
excitability and reduced release of pain-mediating neurotransmitters.

Conclusion

3-Aminocyclohexanol is a valuable chiral building block with a rich stereochemistry that is
fundamental to its application in the synthesis of complex and biologically active molecules.
This guide has provided a detailed overview of its chemical and physical properties, along with
protocols for its synthesis and analysis. The potential for its derivatives to interact with
significant biological pathways, such as the opioid signaling system, underscores its
importance for further research and development in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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